3-[2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridazine ring, an azetidine ring, and a quinazolinone ring. These rings are common in many pharmaceutical compounds due to their diverse chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be synthesized from a 1,3-diketone and hydrazine . The pyridazine ring could be synthesized from a 1,4-diketone and hydrazine . The azetidine ring could be synthesized from a β-amino ester via cyclization . The quinazolinone ring could be synthesized from an anthranilic acid derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridazine rings are both aromatic and would contribute to the compound’s stability. The azetidine ring is a three-membered ring, which would introduce some ring strain into the molecule. The quinazolinone ring is also aromatic and would contribute to the compound’s stability .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could undergo electrophilic substitution reactions, while the pyridazine ring could undergo nucleophilic substitution reactions . The azetidine ring could potentially undergo ring-opening reactions under acidic or basic conditions . The quinazolinone ring could potentially undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. For example, the compound’s solubility would depend on the presence and location of any polar functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. Many compounds containing these types of rings are used in pharmaceuticals and could have a variety of mechanisms of action. For example, some pyrazole derivatives are used as anti-inflammatory drugs and work by inhibiting the enzyme cyclooxygenase . Some pyridazine derivatives are used as antiviral drugs and work by inhibiting viral replication . Some azetidine derivatives are used as antibiotics and work by inhibiting bacterial cell wall synthesis . Some quinazolinone derivatives are used as anticancer drugs and work by inhibiting cell division .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. For example, some pyrazole derivatives can be toxic if ingested or inhaled . Some pyridazine derivatives can be irritants . Some azetidine derivatives can be harmful if swallowed . Some quinazolinone derivatives can be harmful if they come into contact with the skin or eyes .
Orientations Futures
The future directions for research on this compound would likely involve further exploration of its potential uses. For example, if the compound shows promise as a pharmaceutical, further studies could be done to determine its efficacy, safety, and mechanism of action. Alternatively, if the compound shows promise as a synthetic intermediate, further studies could be done to optimize its synthesis and explore its use in the synthesis of other compounds .
Propriétés
IUPAC Name |
3-[2-[3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-15-9-16(2)30(25-15)20-7-8-21(31)29(26-20)12-17-10-27(11-17)22(32)13-28-14-24-19-6-4-3-5-18(19)23(28)33/h3-9,14,17H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKQDVKNTZSQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)CN4C=NC5=CC=CC=C5C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.